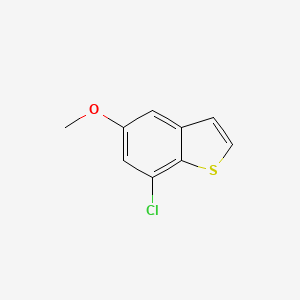

7-Chloro-5-methoxy-1-benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClOS |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

7-chloro-5-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7ClOS/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 |

InChI Key |

CFTYFTPZQGETAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CS2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 7 Chloro 5 Methoxy 1 Benzothiophene

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In the case of 7-Chloro-5-methoxy-1-benzothiophene, the substitution pattern is directed by the existing substituents. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The thiophene (B33073) ring itself also influences the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com For instance, nitration introduces a nitro group (NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. msu.edu Halogenation, such as chlorination or bromination, requires a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). msu.edunih.gov

The precise position of electrophilic attack on the 7-Chloro-5-methoxy-1-benzothiophene nucleus will depend on the interplay of the directing effects of the methoxy and chloro groups, as well as the inherent reactivity of the benzothiophene ring system. The electron-donating methoxy group strongly activates the positions ortho and para to it (positions 4 and 6). The chloro atom also directs incoming electrophiles to its ortho and para positions (positions 6 and 8, with position 8 being the thiophene sulfur). Steric hindrance can also play a role in determining the final product distribution.

Nucleophilic Substitution and Cross-Coupling Reactions at the Halogen Site

The chlorine atom at the 7-position provides a key handle for introducing a wide variety of functional groups through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

SNAr reactions on thiophene derivatives are a well-established method for their modification. nih.gov These reactions typically proceed through a stepwise addition-elimination mechanism. nih.gov The rate of these reactions is highly dependent on the nature of the nucleophile and the substituents on the thiophene ring. For 7-Chloro-5-methoxy-1-benzothiophene, the presence of the electron-donating methoxy group might decrease the reactivity towards nucleophilic attack compared to an unsubstituted chlorobenzothiophene. However, strong nucleophiles can still displace the chloride.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.orgresearchgate.netbeilstein-journals.org These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of 7-Chloro-5-methoxy-1-benzothiophene, the chloro group can readily participate in such couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position. For example, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 7-aryl-5-methoxy-1-benzothiophene derivative. Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation) can be employed to further diversify the scaffold at the 7-position. beilstein-journals.org

Functional Group Transformations on the Methoxy Moiety

The methoxy group at the 5-position offers another site for chemical modification. A common transformation is O-demethylation to unveil the corresponding phenol (B47542) (7-chloro-1-benzothiophen-5-ol). This reaction is often a critical step in the synthesis of natural products and pharmaceuticals as the resulting hydroxyl group can exhibit different biological activities and provides a new point for further functionalization. researchgate.net The phenolic hydroxyl group can then be used in a variety of reactions, such as etherification, esterification, or as a nucleophile in other coupling reactions.

Modification of the Thiophene Ring System

The thiophene ring of the benzothiophene system can also undergo specific modifications. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives can exhibit altered electronic properties and biological activities.

Furthermore, reactions that involve the C-H bonds of the thiophene ring can be utilized. For example, lithiation of the thiophene ring followed by quenching with an electrophile can introduce substituents at specific positions. The regioselectivity of such a reaction would be influenced by the existing substituents on the benzene (B151609) ring.

Recent research has also demonstrated the synthesis of benzothiophene derivatives through heterocyclization reactions of appropriately substituted precursors. acs.org While not a direct modification of the pre-formed 7-Chloro-5-methoxy-1-benzothiophene, these methods highlight the versatility of building the benzothiophene core with desired functionalities.

Heterocyclic Annulation and Scaffold Extension from 7-Chloro-5-methoxy-1-benzothiophene

The 7-Chloro-5-methoxy-1-benzothiophene scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. This can be achieved through reactions that form new rings fused to the existing benzothiophene core, a process known as annulation.

For example, if the methoxy group is first converted to a hydroxyl group, this can be used in reactions to build an additional fused oxygen-containing heterocycle. rsc.org Similarly, functional groups introduced via substitution reactions at the chloro position or on the benzene ring can be elaborated to form new fused rings. These strategies are valuable for creating novel molecular architectures with potentially unique biological properties. The synthesis of seven-membered heterocyclic derivatives like benzodiazepines often involves the construction of the heterocyclic ring from a substituted aromatic precursor. nih.gov

Advanced Structural and Spectroscopic Investigations of 7 Chloro 5 Methoxy 1 Benzothiophene

Conformational Analysis using Advanced Spectroscopic Techniques

Conformational analysis of 7-Chloro-5-methoxy-1-benzothiophene would involve the determination of the most stable spatial arrangement of its atoms and the energy barriers to rotation around its single bonds, particularly the C-O bond of the methoxy (B1213986) group. While specific data for this compound is scarce, the approach would be analogous to studies on other substituted heterocycles. nih.gov

Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, would be the principal tools. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each atom. For a more detailed conformational picture, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY experiments can detect through-space interactions between protons, which allows for the determination of their proximity and thus the preferred conformation of the molecule in solution. For instance, a NOESY correlation between the methoxy protons and the proton at position 4 or 6 of the benzothiophene (B83047) ring would indicate the orientation of the methoxy group relative to the ring system.

In the absence of experimental data for the title compound, a similar approach has been used for the conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, where ¹H-NMR was used to investigate the produced diastereomers. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation of 7-Chloro-5-methoxy-1-benzothiophene Derivatives

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles for 7-Chloro-5-methoxy-1-benzothiophene, offering an unambiguous picture of its solid-state conformation.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For example, in the structural elucidation of other benzothiophene derivatives, X-ray diffraction data were collected and the structures solved using direct methods with software such as SHELXS97 and refined using SHELXL97. uq.edu.au

A crystal structure would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material. While a crystal structure for the title compound is not publicly available, studies on related compounds, such as 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, have demonstrated the utility of this technique in revealing detailed structural features, including disorder in the crystal lattice. uq.edu.au

Table 1: Hypothetical Crystallographic Data for 7-Chloro-5-methoxy-1-benzothiophene (Note: This table is illustrative and not based on experimental data)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.4 |

Electronic Structure and Molecular Orbital Theory Applied to 7-Chloro-5-methoxy-1-benzothiophene

The electronic structure of 7-Chloro-5-methoxy-1-benzothiophene dictates its reactivity and spectroscopic properties. Molecular orbital (MO) theory, typically through computational methods like Density Functional Theory (DFT), is used to model the distribution of electrons within the molecule.

DFT calculations can provide valuable insights into the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity. A smaller gap generally suggests that the molecule is more easily excited and more reactive.

The locations of the HOMO and LUMO can predict sites of electrophilic and nucleophilic attack, respectively. For a molecule like 7-Chloro-5-methoxy-1-benzothiophene, the HOMO is likely to be distributed across the electron-rich benzothiophene ring system, while the LUMO may have significant contributions from the chloro and sulfur atoms. These theoretical calculations are essential for understanding the molecule's behavior in chemical reactions.

Vibrational Spectroscopy and Spectroscopic Fingerprinting for Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Each functional group in 7-Chloro-5-methoxy-1-benzothiophene will have characteristic vibrational frequencies.

For instance, the C-Cl stretching vibration, the C-O stretching of the methoxy group, and the various C-H and C=C stretching and bending modes of the aromatic rings will all appear at specific wavenumbers in the IR and Raman spectra. These spectra can be used for the identification and characterization of the compound.

Furthermore, vibrational spectroscopy, when combined with theoretical calculations (often DFT), can be a powerful tool for mechanistic studies. By calculating the vibrational frequencies of proposed intermediates and transition states in a reaction, and comparing these with experimental spectra, it is possible to gain insight into the reaction mechanism. For example, in studies of other heterocyclic compounds, DFT calculations at levels such as B3LYP-D3 and PBE0-D3 have been used to assign experimental vibrational bands and to study the effects of intermolecular interactions on the vibrational spectra. uq.edu.au

Table 2: Predicted Characteristic Vibrational Frequencies for 7-Chloro-5-methoxy-1-benzothiophene (Note: This table is illustrative and based on typical group frequencies)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (methoxy) | Stretching | 1250-1050 |

| C-S | Stretching | 750-600 |

Computational Chemistry and Theoretical Modeling of 7 Chloro 5 Methoxy 1 Benzothiophene

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including electronic distribution, molecular orbital energies, and reactivity indices. For 7-Chloro-5-methoxy-1-benzothiophene, DFT calculations can elucidate the influence of the chloro and methoxy (B1213986) substituents on the electronic nature of the benzothiophene (B83047) core.

Key electronic properties that can be determined through DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness signifies resistance to deformation of the electron cloud, with harder molecules being less reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped using DFT. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how 7-Chloro-5-methoxy-1-benzothiophene might interact with biological targets, such as proteins or nucleic acids. The MEP surface would likely show negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiophene (B33073) ring, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential may be observed around the hydrogen atoms.

Table 1: Predicted Electronic Properties of 7-Chloro-5-methoxy-1-benzothiophene using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Global Softness (S) | 0.38 | Measure of reactivity |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Molecular Docking and Ligand-Protein Interaction Studies of 7-Chloro-5-methoxy-1-benzothiophene Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unja.ac.id In the context of drug discovery, it is used to predict how a ligand, such as an analogue of 7-Chloro-5-methoxy-1-benzothiophene, might bind to the active site of a target protein. unja.ac.id This method is crucial for understanding the molecular basis of a compound's biological activity and for designing more potent inhibitors. unja.ac.idgyanvihar.org

The process involves preparing the three-dimensional structures of both the ligand and the protein. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling. The ligand structure can be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

For analogues of 7-Chloro-5-methoxy-1-benzothiophene, molecular docking studies could be employed to investigate their potential as inhibitors of various enzymes or receptors implicated in disease. For example, benzothiophene derivatives have been explored as inhibitors of targets in infectious diseases and cancer. nih.govresearchgate.net Docking studies would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. The 7-chloro and 5-methoxy groups of the scaffold would be of particular interest, as they can significantly influence the binding mode and affinity. The chlorine atom can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor.

Table 2: Representative Molecular Docking Results for a 7-Chloro-5-methoxy-1-benzothiophene Analogue

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Cys797 |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg513, Val523, Ser353 |

| Tubulin | -7.8 | Cys241, Leu248, Ala316 |

Note: This data is illustrative and would be generated from specific molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 7-Chloro-5-methoxy-1-benzothiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net The goal of QSAR is to develop a predictive model that can be used to estimate the activity of newly designed compounds without the need for their synthesis and testing. researchgate.net This approach is particularly valuable for optimizing lead compounds and prioritizing candidates for synthesis.

To build a QSAR model for 7-Chloro-5-methoxy-1-benzothiophene derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the biological activity. researchgate.net The resulting QSAR model is validated using internal and external validation techniques to ensure its predictive power. nih.gov

A robust QSAR model for 7-Chloro-5-methoxy-1-benzothiophene derivatives could identify the key structural features that are important for their biological activity. For example, it might reveal that the presence of the chloro group at the 7-position is crucial for high potency, or that the size and electronic properties of the substituent at another position significantly impact activity. This information can then be used to guide the design of new derivatives with improved therapeutic potential.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for 7-Chloro-5-methoxy-1-benzothiophene Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Constitutional | Negative |

| Dipole Moment | Electronic | Positive |

| Number of Hydrogen Bond Acceptors | Topological | Positive |

Note: This table presents hypothetical descriptors that could be identified in a QSAR study.

Molecular Dynamics Simulations of 7-Chloro-5-methoxy-1-benzothiophene in Simulated Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their complexes. frontiersin.org

For 7-Chloro-5-methoxy-1-benzothiophene, MD simulations can be used to investigate its behavior in a simulated biological environment, such as a water box or a lipid bilayer. These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and its stability over time.

When studying the interaction of 7-Chloro-5-methoxy-1-benzothiophene with a target protein, MD simulations can be performed on the ligand-protein complex obtained from molecular docking. These simulations can provide insights into the stability of the binding pose, the dynamics of the protein upon ligand binding, and the key interactions that are maintained throughout the simulation. This information can be used to refine the binding mode and to calculate the binding free energy with greater accuracy than scoring functions used in docking.

MD simulations can also be used to study the permeation of 7-Chloro-5-methoxy-1-benzothiophene across cell membranes. By simulating the molecule in a lipid bilayer, it is possible to understand the mechanism of permeation and to calculate the permeability coefficient, which is an important pharmacokinetic property.

Pharmacophore Modeling and Virtual Screening for 7-Chloro-5-methoxy-1-benzothiophene-Based Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.govnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are responsible for a molecule's activity. frontiersin.orgnih.gov

A pharmacophore model can be developed based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. nih.govnih.gov

For 7-Chloro-5-methoxy-1-benzothiophene, a pharmacophore model could be generated based on its predicted binding mode within a target protein's active site. The model would likely include features corresponding to the benzothiophene core, the chloro substituent, and the methoxy group. This pharmacophore could then be used to screen virtual libraries of compounds to identify new molecules that retain the key interaction features but have different chemical scaffolds. This approach, known as scaffold hopping, is a powerful strategy for discovering novel classes of compounds with improved properties. nih.gov

Table 4: A Hypothetical Pharmacophore Model for a 7-Chloro-5-methoxy-1-benzothiophene-Based Scaffold

| Feature | Type | Location |

| 1 | Aromatic Ring | Benzothiophene core |

| 2 | Hydrophobic | Chloro group at position 7 |

| 3 | Hydrogen Bond Acceptor | Oxygen of the methoxy group at position 5 |

| 4 | Aromatic Ring | Phenyl ring (if present as a substituent) |

Note: This table illustrates a potential pharmacophore model. The actual features would depend on the specific biological target.

Biological and Biochemical Activity of 7 Chloro 5 Methoxy 1 Benzothiophene and Its Analogues Preclinical/mechanism Focused

In Vitro Enzymatic Inhibition Studies

While direct enzymatic inhibition data for 7-Chloro-5-methoxy-1-benzothiophene is not present in the reviewed literature, extensive research on analogous compounds, specifically 5-methoxybenzothiophene-2-carboxamides , reveals potent inhibitory activity against cdc-like kinases (Clk), particularly Clk1 and Clk4. nih.govnih.gov These kinases are key regulators of pre-mRNA splicing, a process crucial for gene expression and often dysregulated in cancer. nih.govnih.govnih.gov

A series of newly synthesized 5-methoxybenzothiophene-2-carboxamide derivatives were evaluated for their ability to inhibit Clk1 and Clk2 in vitro. nih.gov For compounds that showed significant inhibition (greater than 50% at the initial screening concentration), IC₅₀ values were determined. nih.gov For instance, the introduction of a 3,5-difluoro benzyl (B1604629) group to the methylated amide of a 5-methoxybenzothiophene-2-carboxamide scaffold resulted in compound 10b , a potent Clk1 inhibitor with a cell-free IC₅₀ of 12.7 nM. nih.govnih.gov

Similarly, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors. tandfonline.comnih.gov One hydrazide derivative, compound 16b , demonstrated potent inhibition against a panel of kinases with the following IC₅₀ values:

Clk4: 11 nM

DRAK1: 87 nM

Haspin: 125.7 nM

Clk1: 163 nM

Dyrk1B: 284 nM

Dyrk1A: 353.3 nM tandfonline.comnih.gov

Other benzothiophene (B83047) derivatives have been identified as inhibitors of different kinases. For example, some have been developed as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) and dual-specificity tyrosine-regulated kinases (DYRK1A and DYRK1B). nih.govnih.gov Additionally, certain benzothiophene analogues act as inhibitors of Polo-like kinase 1 (PLK1) by targeting its polo-box domain (PBD). eurekaselect.com For example, compound 14f from a series of small molecule PLK1-PBD inhibitors showed an IC₅₀ value of 0.26 μM. eurekaselect.com

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 10b (5-methoxybenzothiophene-2-carboxamide derivative) | Clk1 | 12.7 | nih.govnih.gov |

| Compound 16b (5-hydroxybenzothiophene hydrazide derivative) | Clk4 | 11 | tandfonline.comnih.gov |

| DRAK1 | 87 | ||

| Haspin | 125.7 | ||

| Clk1 | 163 | ||

| Dyrk1B | 284 | ||

| Dyrk1A | 353.3 | ||

| Compound 14f (PLK1-PBD inhibitor) | PLK1-PBD | 260 | eurekaselect.com |

Receptor Binding and Modulatory Effects of 7-Chloro-5-methoxy-1-benzothiophene Derivatives

Specific receptor binding studies for 7-Chloro-5-methoxy-1-benzothiophene were not found. However, research on related benzothiophene structures indicates that this scaffold can be designed to interact with various receptors. For instance, a class of benzothiophene morpholine (B109124) analogues was designed and synthesized as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov Radioligand binding assays confirmed that members of this class exhibit high selectivity and affinity for the D3 receptor, with compounds 18a and 18d showing potential efficacy in animal models of addiction. nih.gov

Furthermore, the electronic properties of substituents on related heterocyclic cores, such as N1-(benzenesulfonyl)indole, have been shown to influence binding affinity at human 5-HT6 serotonin (B10506) receptors. nih.gov This suggests that the chloro and methoxy (B1213986) groups on the 7-Chloro-5-methoxy-1-benzothiophene ring would likely play a significant role in modulating its binding affinity and selectivity for specific receptor targets. nih.gov

Mechanistic Insights into Cellular Interactions of 7-Chloro-5-methoxy-1-benzothiophene

Direct studies on the cellular interactions of 7-Chloro-5-methoxy-1-benzothiophene are unavailable. However, the cellular effects of active analogues provide mechanistic clues. Benzothiophene derivatives that inhibit Clk kinases, such as the 5-methoxybenzothiophene-2-carboxamides , exert their effects by modulating pre-mRNA splicing. nih.govnih.gov This was confirmed by transcriptomic analysis of cells treated with the benzothiazole (B30560) CLK inhibitor TG003, which revealed widespread changes in the alternative splicing of genes associated with cancer. researchgate.net

Other benzothiophene derivatives have been shown to induce cell cycle arrest and apoptosis. bohrium.comresearchgate.netnih.gov For instance, compound 8b , a benzo[b]thiophene 1,1-dioxide derivative, was found to block the cell cycle and induce apoptosis in cancer cells. bohrium.comresearchgate.net It also reduced intracellular reactive oxygen species (ROS) content and caused a loss of mitochondrial membrane potential. bohrium.com Another analogue, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , induced G2/M cell cycle arrest in A549 cells and enhanced levels of caspases 3 and 9, indicating apoptosis induction. nih.gov This compound was also found to inhibit tubulin polymerization, a key process in mitosis. nih.gov

| Compound/Class | Observed Cellular Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| 5-Methoxybenzothiophene-2-carboxamides | Modulation of gene expression | Inhibition of Clk kinases, affecting pre-mRNA splicing | nih.govnih.gov |

| Compound 8b (Benzo[b]thiophene 1,1-dioxide derivative) | Apoptosis, cell cycle arrest | Inhibition of STAT3 phosphorylation, ROS reduction, loss of mitochondrial membrane potential | bohrium.comresearchgate.net |

| BU17 (Tetrahydrobenzo[b]thiophene derivative) | G2/M cell cycle arrest, apoptosis | Inhibition of tubulin polymerization, inhibition of WEE1 kinase | nih.gov |

Target Identification and Validation for 7-Chloro-5-methoxy-1-benzothiophene

There are no studies that specifically identify or validate biological targets for 7-Chloro-5-methoxy-1-benzothiophene. However, research on the broader benzothiophene class points to several validated and potential targets.

Kinases are a prominent target class for benzothiophene derivatives. ijpsjournal.com Targets that have been identified and validated for various analogues include:

Cdc-like kinases (Clk1, Clk2, Clk4): These are validated targets for 5-methoxy- and 5-hydroxybenzothiophene derivatives, which inhibit their activity and modulate pre-mRNA splicing. nih.govnih.govtandfonline.comnih.gov The inhibitor SM08502, which targets CLK and DYRK kinases, has entered clinical trials for solid tumors. nih.govbiorxiv.org

Dual-specificity tyrosine-regulated kinases (DYRK1A, DYRK1B): These are often co-inhibited by Clk inhibitors and are targets for other benzothiophene scaffolds. nih.govnih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): Benzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit the STAT3 signaling pathway, which is a validated target in oncology. bohrium.comresearchgate.net

Polo-like kinase 1 (PLK1): The PBD domain of PLK1 is a validated target for cancer therapy, and benzothiophene derivatives have been developed as inhibitors. eurekaselect.com

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): This kinase has been identified as a target for a series of benzothiophene inhibitors. nih.gov

Structure-Activity Relationship (SAR) Derivation for 7-Chloro-5-methoxy-1-benzothiophene Based on In Vitro Data

A specific SAR for 7-Chloro-5-methoxy-1-benzothiophene has not been published. However, SAR studies on related benzothiophene and benzofuran (B130515) kinase inhibitors provide valuable insights into how the chloro and methoxy substituents might influence activity.

In the series of 5-methoxybenzothiophene-2-carboxamides developed as Clk1/4 inhibitors, modifications to the carboxamide group were critical for potency and selectivity. nih.govnih.gov The introduction of a 3,5-difluoro benzyl extension to a methylated amide (compound 10b) enhanced selectivity for Clk1 over the highly homologous Clk2. nih.govnih.gov This suggests that substituents at the 2-position of the benzothiophene core are crucial for interaction with the ATP-binding pocket of the kinase. nih.govnih.gov

For a series of 5-hydroxybenzothiophene derivatives , a hydrazide scaffold (compound 16b) yielded the most potent multi-target kinase inhibition profile. tandfonline.comnih.gov In studies of other kinase inhibitors, the presence and position of a methoxy group on a phenyl ring have been shown to significantly influence inhibitory activity, likely by acting as a hydrogen bond acceptor with the target kinase. acs.orgunica.it

Exploration of Potential Biological Pathways Influenced by 7-Chloro-5-methoxy-1-benzothiophene

Given the lack of direct data, the potential biological pathways influenced by 7-Chloro-5-methoxy-1-benzothiophene can be inferred from the activities of its analogues.

Pre-mRNA Splicing: Based on the potent inhibition of Clk kinases by 5-methoxybenzothiophene analogues, a primary potential pathway of influence is the regulation of pre-mRNA splicing. nih.govnih.gov Dysregulation of this pathway is a hallmark of various cancers, and its modulation can lead to apoptosis and reduced cell proliferation. nih.govresearchgate.net CLK inhibitors have been shown to induce widespread changes in alternative splicing of cancer-associated genes. researchgate.net

STAT3 Signaling Pathway: Analogues like benzo[b]thiophene 1,1-dioxides are known to inhibit the STAT3 pathway. bohrium.comresearchgate.net This pathway is critical for cell proliferation, survival, and migration, and its inhibition is a key strategy in cancer therapy. bohrium.com

Cell Cycle Regulation and Mitosis: The inhibition of tubulin polymerization and WEE1 kinase by tetrahydrobenzo[b]thiophene derivatives points to the disruption of mitosis and cell cycle checkpoints (specifically the G2/M phase) as another potential mechanism. nih.gov Similarly, inhibition of PLK1, a master regulator of mitosis, by benzothiophene analogues reinforces this possibility. eurekaselect.com

Dopaminergic Signaling: The development of benzothiophene morpholine analogues as dopamine D3 receptor ligands suggests a potential role in modulating neurotransmitter pathways, which could be relevant for neurological and psychiatric conditions. nih.gov

Applications of 7 Chloro 5 Methoxy 1 Benzothiophene in Chemical Synthesis and Advanced Materials

Role as a Key Intermediate in the Synthesis of Complex Molecules

While direct applications of 7-Chloro-5-methoxy-1-benzothiophene as a starting material are not extensively reported in mainstream literature, the general class of substituted benzothiophenes is crucial for building more complex molecular architectures. wikipedia.org The functional groups present in this specific compound—a chloro group at position 7 and a methoxy (B1213986) group at position 5—are pivotal for its role as a synthetic intermediate. Halogenated positions on the benzothiophene (B83047) ring, such as the 7-chloro substituent, are particularly useful for engaging in transition metal-catalyzed cross-coupling reactions. numberanalytics.com For instance, a similar 7-chloro derivative has been utilized in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds with phenylboronic acid, highlighting a pathway to more elaborate pharmaceutical compounds.

The methoxy group can also influence the reactivity of the ring system and can be a precursor to a hydroxyl group through demethylation, which is a common step in the synthesis of drugs like Raloxifene from related methoxy-substituted benzothiophenes. jocpr.comgoogle.com The strategic placement of these functional groups allows for regioselective modifications, making such compounds valuable platforms in multi-step syntheses. The table below outlines potential synthetic transformations that could be applied to the 7-Chloro-5-methoxy-1-benzothiophene core, based on established benzothiophene chemistry.

Table 1: Potential Synthetic Transformations for 7-Chloro-5-methoxy-1-benzothiophene

| Reaction Type | Reactive Site | Potential Reagents/Conditions | Resulting Functionality/Product | Reference for Analogy |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C7-Cl | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃) | Aryl group at position 7 | nih.gov |

| Buchwald-Hartwig Amination | C7-Cl | Amine, Pd catalyst, Ligand, Base | Amino group at position 7 | numberanalytics.com |

| Demethylation | C5-OCH₃ | Boron tribromide (BBr₃) or other ether-cleaving agents | Hydroxy group at position 5 | jocpr.comgoogle.com |

| Electrophilic Substitution | Thiophene (B33073) Ring (e.g., C2 or C3) | Nitrating or Halogenating agents | Further functionalization of the thiophene moiety | numberanalytics.com |

Development of Functional Materials Incorporating the 7-Chloro-5-methoxy-1-benzothiophene Moiety

The benzothiophene scaffold is a key component in the design of organic semiconductors for advanced material applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The fused aromatic system provides thermal stability and desirable electronic properties. researchgate.net While 7-Chloro-5-methoxy-1-benzothiophene itself has not been specifically highlighted in major materials science studies, its structural features are relevant to the field.

For example, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) are among the most popular organic semiconductors for OFETs. researchgate.net The performance of these materials is highly dependent on the substituents, which influence molecular packing, solubility, and electronic energy levels. researchgate.net The chloro and methoxy groups of 7-Chloro-5-methoxy-1-benzothiophene could be used to tune these properties. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can modulate the electron density and energy levels of the molecule, which is a critical aspect of designing semiconductor materials. nih.gov Furthermore, these groups can serve as handles for attaching larger conjugated systems or solubilizing groups, which is a common strategy in the development of processable organic electronic materials. researchgate.netacs.org

Contributions to Agrochemical Research Leveraging Benzothiophene Scaffolds (if applicable)

Benzothiophene derivatives are recognized as important compounds in the discovery of new agrochemicals, sharing structural similarities with other biologically active heterocyclic compounds like benzothiazoles and benzoxazoles. researchgate.net These scaffolds are valued for their broad spectrum of biological activities. benthamdirect.com While there is no specific documented application of 7-Chloro-5-methoxy-1-benzothiophene in commercial or developmental agrochemicals, the core benzothiophene structure is of significant interest. Research has focused on incorporating benzothiophene and related structures into new potential fungicides, herbicides, and antiviral agents. researchgate.net The stable and modifiable nature of the benzothiophene ring system makes it an attractive starting point for creating libraries of compounds to screen for agrochemical activity.

Preclinical Drug Discovery Efforts Utilizing 7-Chloro-5-methoxy-1-benzothiophene Derivatives

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs and numerous compounds under investigation. wikipedia.orgijpsjournal.com Derivatives have been explored for a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govijpsjournal.com The specific substitution pattern of 7-Chloro-5-methoxy-1-benzothiophene makes its derivatives interesting candidates for preclinical research.

The presence and position of substituents like halogens and methoxy groups are known to be critical in determining the biological activity of benzothiophene-based compounds. nih.gov For instance, the anticancer agent Rogaratinib (BAY 1163877) is a potent pan-FGFR inhibitor that features a 7-methoxy-5-methyl-1-benzothiophene moiety, demonstrating the importance of this substitution pattern in achieving high-affinity binding to a biological target. nih.govnih.gov Although the chlorine at position 7 in the title compound differs from the methyl group in Rogaratinib, this highlights the relevance of substitutions at these positions for potent bioactivity. nih.gov

In other studies, chloro-substituted benzothiophenes have been designed as potential anti-breast cancer agents targeting the estrogen receptor. ekb.eg Similarly, various substituted benzothiophenes have shown promise as inhibitors of Mycobacterium tuberculosis, though cytotoxicity can be a challenge. nih.gov The diverse biological activities reported for variously substituted benzothiophenes underscore the potential of derivatives of 7-Chloro-5-methoxy-1-benzothiophene as subjects for future drug discovery efforts.

Table 2: Examples of Preclinical Activities of Substituted Benzothiophene Derivatives

| Derivative Class | Pharmacological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Rogaratinib (contains a 7-methoxy-5-methyl-1-benzothiophene core) | pan-FGFR (Fibroblast Growth Factor Receptor) Inhibition (Anticancer) | Potent and selective inhibitor with IC50 values in the low nanomolar range for FGFR1, FGFR2, and FGFR3. medchemexpress.com Shows broad antitumor activity in preclinical models with FGFR overexpression. nih.govresearchgate.net | nih.govnih.govmedchemexpress.comresearchgate.net |

| 3-Substituted benzothiophene-1,1-dioxides | Anti-tubercular (Mycobacterium tuberculosis) | Potent inhibitors of M. tuberculosis growth, with some derivatives having MICs as low as 2.6 µM. nih.gov Cytotoxicity was identified as a liability for the series. nih.gov | nih.gov |

| 3-Chlorobenzo[b]thiophene derivatives with thiazolidinone | Anti-breast Cancer (MCF-7 cell line) | Some derivatives showed promising activity with IC50 values (e.g., 10.32 µM) lower than the reference drug Tamoxifen. ekb.eg | ekb.eg |

| (2-aminopropyl)benzo[β]thiophenes (APBTs) | Serotonin (B10506)–norepinephrine–dopamine (B1211576) releasing agents (SNDRAs) | Act as SNDRAs and potent serotonin 5-HT₂ receptor agonists, suggesting potential entactogenic or psychedelic effects without psychostimulant properties. wikipedia.org | wikipedia.org |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway inhibition (Anticancer) | Derivatives designed based on a covalent RhoA inhibitor showed significant inhibition of proliferation, migration, and invasion in MDA-MB-231 breast cancer cells. nih.gov | nih.gov |

Compound List

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Chloro-5-methoxy-1-benzothiophene |

| Raloxifene |

| Rogaratinib (BAY 1163877) |

| Tamoxifen |

| Phenylboronic acid |

| Boron tribromide |

Analytical Methodologies for 7 Chloro 5 Methoxy 1 Benzothiophene in Complex Matrices

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of 7-Chloro-5-methoxy-1-benzothiophene and for its isolation from complex mixtures. The aromatic and moderately polar nature of the compound makes it well-suited for reverse-phase HPLC.

Detailed Research Findings: Reverse-phase (RP) HPLC is the most common approach for analyzing benzothiophene (B83047) derivatives. sielc.com A stationary phase, such as a C18 column, effectively separates the analyte from non-polar and polar impurities based on hydrophobic interactions. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com For preparative applications aimed at isolating the compound, this method can be scaled up.

Purity is determined by integrating the peak area of 7-Chloro-5-methoxy-1-benzothiophene and comparing it to the total area of all detected peaks in the chromatogram, typically using a UV detector set to a wavelength where the benzothiophene core exhibits strong absorbance. While specific data for 7-Chloro-5-methoxy-1-benzothiophene is not prevalent, analysis of structurally similar compounds, such as 3-bromomethyl-7-chlorobenzo[b]thiophene, has demonstrated the achievement of high purity levels (e.g., 98.2%) using HPLC, validating the effectiveness of the technique for this class of compounds.

Table 1: Typical HPLC Parameters for Analysis of Substituted Benzothiophenes

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation for aromatic, moderately non-polar compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape and is compatible with mass spectrometry. sielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex samples with varying impurities; isocratic is suitable for simple purity checks. |

| Flow Rate | 0.2 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | UV-Vis (e.g., at 254 nm) or Diode Array Detector (DAD) | The benzothiophene ring system is UV-active, allowing for sensitive detection. DAD provides spectral data for peak purity assessment. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |

Advanced Mass Spectrometry for Metabolite Profiling and Derivatization Product Identification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of 7-Chloro-5-methoxy-1-benzothiophene and the identification of its metabolites or derivatization products. nih.gov

Detailed Research Findings: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint. Studies on benzothiophene derivatives show that fragmentation often involves cleavage of substituent groups and characteristic ruptures of the heterocyclic ring. nih.gov

For metabolite profiling in biological matrices like plasma or urine, Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a state-of-the-art technique. nih.govresearchgate.net This method offers excellent chromatographic resolution, high mass accuracy, and the sensitivity required to detect low-concentration metabolites. nih.govfrontiersin.org Potential metabolic pathways for 7-Chloro-5-methoxy-1-benzothiophene include O-demethylation of the methoxy (B1213986) group, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, and aromatic hydroxylation. An untargeted metabolomics approach would involve comparing the full scan MS data of control samples with those from samples exposed to the compound to find unique mass signals corresponding to potential metabolites. nih.gov These signals would then be subjected to MS/MS analysis for structural elucidation. youtube.com

Table 2: Potential Phase I Metabolites of 7-Chloro-5-methoxy-1-benzothiophene and Their Mass Shifts

| Metabolic Reaction | Resulting Functional Group | Change in Mass (Da) | Proposed Metabolite Name |

|---|---|---|---|

| O-Demethylation | -OH (Phenol) | -14.0157 | 7-Chloro-1-benzothiophen-5-ol |

| Sulfoxidation | -S(=O)- (Sulfoxide) | +15.9949 | 7-Chloro-5-methoxy-1-benzothiophene-1-oxide |

| Sulfone Formation | -S(=O)₂- (Sulfone) | +31.9898 | 7-Chloro-5-methoxy-1-benzothiophene-1,1-dioxide |

| Aromatic Hydroxylation | -OH (Phenol) | +15.9949 | 7-Chloro-5-methoxy-1-benzothiophen-x-ol |

Spectrophotometric and Spectrofluorometric Quantification Techniques

While chromatographic methods are preferred for selectivity, spectrophotometric and spectrofluorometric techniques can offer rapid and sensitive quantification, particularly after derivatization or through complex formation.

Detailed Research Findings: The intrinsic UV absorbance of the benzothiophene ring forms the basis for direct spectrophotometric quantification, although this method may lack selectivity in complex matrices. A more specific approach involves spectrofluorometry. While the native fluorescence of 7-Chloro-5-methoxy-1-benzothiophene may be limited, its sulfur atom presents an opportunity for developing a sensitive fluorimetric method. Research has shown that some sulfur-containing compounds can form highly fluorescent complexes with lanthanide ions like Terbium (Tb³⁺). nih.gov This interaction can lead to a significant enhancement of the fluorescence signal, a phenomenon known as sensitized fluorescence.

A hypothetical method for quantifying 7-Chloro-5-methoxy-1-benzothiophene could involve its complexation with a Tb³⁺ salt in a buffered solution. The resulting complex would be excited at a wavelength corresponding to the absorbance of the benzothiophene moiety, and the characteristic sharp emission of the Tb³⁺ ion would be measured. This approach provides high selectivity, as few other compounds will sensitize the lanthanide emission in the same way.

Table 3: Hypothetical Spectrofluorometric Method Parameters

| Parameter | Proposed Condition | Principle |

|---|---|---|

| Technique | Lanthanide-Sensitized Spectrofluorometry | Energy transfer from the analyte to a lanthanide ion results in a specific and enhanced fluorescence signal. nih.gov |

| Reagent | Terbium(III) chloride (TbCl₃) | Forms a complex with the sulfur-containing analyte. nih.gov |

| Medium | Buffered solution (e.g., Tris buffer) | Maintains optimal pH for complex formation and stable fluorescence. |

| Excitation Wavelength (λex) | ~260-300 nm | Corresponds to the main absorption band of the benzothiophene chromophore. |

| Emission Wavelength (λem) | ~545 nm | Measures the characteristic sharp emission peak of the Tb³⁺ ion. |

| Quantification | Linear range established by plotting fluorescence intensity vs. concentration. | The intensity of the sensitized emission is proportional to the analyte concentration. |

Electrochemical Methods for Characterization and Detection

The sulfur atom in the benzothiophene ring is electroactive, meaning it can be oxidized under an applied potential. This property can be harnessed for both characterization and sensitive detection using electrochemical methods.

Detailed Research Findings: Cyclic voltammetry (CV) can be used to study the redox behavior of 7-Chloro-5-methoxy-1-benzothiophene. Studies on related methoxy-benzothiophenes have shown that they undergo anodic oxidation. rsc.org The oxidation potential is influenced by the substituents on the ring; the electron-donating methoxy group facilitates oxidation. This process typically involves the irreversible oxidation of the sulfur atom. ub.edu

For quantitative analysis, electrochemical detection (ED) can be coupled with HPLC (HPLC-ED). In this setup, the compounds are separated by the HPLC column and then flow through an electrochemical cell. A specific potential is applied to the working electrode, and any analyte that oxidizes at this potential will generate a current. The magnitude of this current is directly proportional to the concentration of the analyte. Given that the anodic oxidation of methoxy-benzothiophenes is known to occur, HPLC-ED represents a highly sensitive and selective detection method for 7-Chloro-5-methoxy-1-benzothiophene, especially for trace-level analysis in complex samples where UV detection might be insufficient. rsc.org

Table 4: Principles of Electrochemical Detection for 7-Chloro-5-methoxy-1-benzothiophene

| Parameter | Description | Application |

|---|---|---|

| Technique | HPLC with Amperometric Detection (HPLC-ED) | Combines the separation power of HPLC with the sensitivity of electrochemical detection. |

| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and is commonly used for oxidation of organic molecules. ub.edu |

| Detection Principle | Anodic Oxidation | The sulfur atom in the benzothiophene ring is oxidized at a specific applied potential. rsc.org |

| Applied Potential | Determined from cyclic voltammetry data (e.g., +1.0 to +1.5 V) | Set to a value sufficient to oxidize the target analyte while minimizing background noise from the mobile phase. |

| Advantages | High sensitivity (picogram to femtogram levels) and high selectivity. | Ideal for trace analysis in biological or environmental samples. |

Future Directions and Emerging Research Avenues for 7 Chloro 5 Methoxy 1 Benzothiophene

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design of new molecules. nih.gov For benzothiophene (B83047) derivatives like 7-Chloro-5-methoxy-1-benzothiophene, these technologies can be leveraged to predict biological activities and optimize molecular structures for enhanced efficacy and desired properties. nih.govresearchgate.net

Machine learning models, such as Gradient-Boosting Regression (GBR), Random Forest, and Decision Tree models, are being employed to predict the properties of benzothiophene-based polymers with high accuracy. researchgate.netresearchgate.net These models can rapidly screen vast virtual libraries of compounds, identifying candidates with promising characteristics for applications ranging from photovoltaics to biomaterials. researchgate.net By analyzing structure-activity relationships (SAR) within large datasets, AI algorithms can identify key molecular features that influence a compound's therapeutic potential, guiding the synthesis of more potent and less toxic derivatives. nih.gov This data-driven approach minimizes the time and expense associated with traditional trial-and-error experimentation. researchgate.net

Table 1: Application of Machine Learning in Benzothiophene Research

| Machine Learning Model | Application | Predicted Property | Accuracy (R²) |

| Gradient-Boosting Regression (GBR) | Polymer Design | Optical Properties | 0.86 researchgate.net |

| Linear Regression | Fluorescent Polymer Design | λmax and λe | 0.96 - 0.98 researchgate.net |

| Random Forest | Fluorescent Polymer Design | λmax and λe | 0.96 - 0.98 researchgate.net |

| Decision Tree | Fluorescent Polymer Design | λmax and λe | 0.96 - 0.98 researchgate.net |

Sustainable Synthesis and Biocatalytic Approaches for Benzothiophene Scaffolds

The development of environmentally friendly and efficient synthetic methods is a critical goal in modern chemistry. For benzothiophene scaffolds, research is increasingly focused on "green" chemistry principles, including the use of biocatalysis and the development of catalyst-free and solvent-free reactions. nih.govorganic-chemistry.org

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly attractive and underexploited route to synthesizing complex molecules like benzothiophenes. nih.gov Engineered enzymes can facilitate stereoselective synthesis, which is crucial for producing drugs with high specificity and reduced side effects. nih.gov For instance, a biocatalytic strategy has been developed for the intramolecular cyclopropanation of benzothiophenes, yielding sp3-rich tetracyclic compounds that are valuable for fragment-based drug discovery. nih.gov

In addition to biocatalysis, other green synthetic methods are being explored. These include iodine-catalyzed cascade reactions under metal- and solvent-free conditions and microwave-assisted accomplishments, which offer more economical and environmentally benign alternatives to traditional synthetic routes. nih.govorganic-chemistry.org

Multi-Target Ligand Design Incorporating 7-Chloro-5-methoxy-1-benzothiophene

The concept of "one drug, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial causes. Benzothiophene derivatives, due to their versatile scaffold, are well-suited for the design of multi-target ligands. nih.gov

By strategically modifying the 7-Chloro-5-methoxy-1-benzothiophene core, it is possible to create compounds that interact with multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For example, benzothiophene hybrids have been designed to act as selective estrogen receptor covalent antagonists, a promising strategy for treating breast cancer. nih.gov The development of such multi-target agents requires a deep understanding of the structure-activity relationships that govern a compound's interaction with different proteins.

Exploration of Novel Therapeutic Areas for 7-Chloro-5-methoxy-1-benzothiophene Analogues

While benzothiophenes have been extensively studied for their anticancer and antimicrobial properties, emerging research suggests their potential in a variety of other therapeutic areas. nih.govijpsjournal.comnih.goveurekaselect.comrsc.org The unique chemical properties of the benzothiophene scaffold make it a versatile starting point for the development of drugs targeting a wide range of diseases. numberanalytics.com

Recent studies have explored the use of benzothiophene derivatives as:

Anticonvulsant agents: Certain benzothiophene compounds have shown promise in treating tremors and may also function as mood stabilizers. rsc.org

Antitubercular agents: Derivatives of benzothiophenes have demonstrated significant activity against Mycobacterium tuberculosis. rsc.org

Antiviral agents: Novel thiophene (B33073) thioglycosides substituted with a benzothiazole (B30560) moiety have been investigated for their antiviral properties. acs.org

Cholinesterase inhibitors: Benzothiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of neurodegenerative diseases.

The exploration of these and other novel therapeutic areas will likely expand the clinical applications of 7-Chloro-5-methoxy-1-benzothiophene analogues in the future.

Challenges and Opportunities in the Comprehensive Research of 7-Chloro-5-methoxy-1-benzothiophene

Despite the significant promise of 7-Chloro-5-methoxy-1-benzothiophene and its derivatives, several challenges remain in their comprehensive research and development. A primary challenge lies in the synthesis of these compounds, which can be complex and require optimization to improve yields and reduce the use of hazardous reagents. jocpr.com

However, these challenges also present significant opportunities. The development of novel, efficient, and sustainable synthetic methods is a key area for future research. organic-chemistry.orgacs.org Furthermore, there is a need for more extensive biological evaluation of these compounds to fully elucidate their mechanisms of action and identify new therapeutic targets. The application of advanced analytical techniques and computational modeling can help to overcome these hurdles and accelerate the discovery of new drug candidates.

Collaborative Research Paradigms and Interdisciplinary Approaches in Benzothiophene Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of new therapies based on the 7-Chloro-5-methoxy-1-benzothiophene scaffold will require the expertise of scientists from a variety of fields, including medicinal chemistry, pharmacology, computational biology, and clinical medicine. nih.govacs.org

Consortia such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS), which brings together academic and industry partners, exemplify the power of collaborative research. acs.org By fostering communication and data sharing between different research groups, these paradigms can accelerate the pace of discovery and translation of basic research into clinical applications. The future of benzothiophene chemistry will undoubtedly be shaped by such interdisciplinary collaborations. numberanalytics.com

Q & A

Q. What are the most reliable synthetic routes for 7-chloro-5-methoxy-1-benzothiophene, and how can intermediates be characterized?

Answer: A common approach involves functionalizing the benzothiophene core via electrophilic substitution or cross-coupling reactions. For example:

Q. Characterization methods :

- NMR : and NMR to confirm substitution patterns (e.g., methoxy at C5, chloro at C7).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., crystal structures of analogous compounds in and ).

Table 1 : Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | , DCM, 0°C | 65–75 | |

| Methoxy Introduction | , DMF, 110°C | 50–60 |

Q. How can researchers optimize purification protocols for 7-chloro-5-methoxy-1-benzothiophene derivatives?

Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate regioisomers.

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals, verified via melting point analysis and HPLC (>98% purity).

Advanced Research Questions

Q. How can structural modifications of 7-chloro-5-methoxy-1-benzothiophene enhance its biological activity?

Answer:

Q. Methodology :

Library synthesis : Use parallel synthesis to generate analogs (e.g., Suzuki-Miyaura coupling for aryl groups).

Activity screening : Test against target enzymes (e.g., kinase inhibition assays) and correlate with Hammett σ values or steric parameters.

Q. How can computational methods predict the reactivity of 7-chloro-5-methoxy-1-benzothiophene in novel reactions?

Answer:

- DFT calculations : Model transition states for electrophilic substitution to predict regioselectivity (e.g., chloro vs. methoxy directing effects).

- Molecular docking : Simulate interactions with biological targets (e.g., benzodiazepine receptors in ).

Case Study : used X-ray data to validate docking poses of a benzofuran derivative, confirming sulfinyl group interactions with a hydrophobic pocket.

Q. How should researchers resolve contradictions in reported synthetic yields for 7-chloro-5-methoxy-1-benzothiophene analogs?

Answer:

- Variable analysis : Compare reaction scales, solvent purity, and catalyst batches (e.g., reported 50–70% yields due to trace moisture in DMF).

- Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature, catalyst loading).

Table 2 : Contradictory Yields in Analogous Syntheses

| Compound | Reported Yield (%) | Key Variable | Reference |

|---|---|---|---|

| 5-Chloro-2-phenyl-1,3-benzothiazole | 65 | Anhydrous DMF | |

| 5-Chloro-7-methyl-3-methylsulfinyl-1-benzofuran | 45 | Trace moisture in DMF |

Q. What strategies mitigate side reactions during functionalization of the benzothiophene core?

Answer:

Q. How can researchers validate the regiochemical assignment of substituents in complex derivatives?

Answer:

Q. What are the limitations of current biological activity data for benzothiophene derivatives, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.